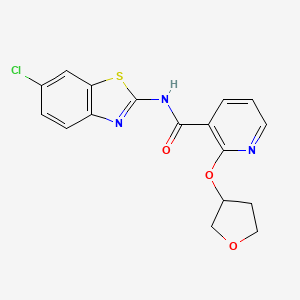

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c18-10-3-4-13-14(8-10)25-17(20-13)21-15(22)12-2-1-6-19-16(12)24-11-5-7-23-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZSVMFFVVHBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions.

Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Coupling with Pyridine Derivative: The chlorinated benzothiazole is coupled with a pyridine derivative, such as 2-(oxolan-3-yloxy)pyridine-3-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield dechlorinated or hydrogenated derivatives, and substitution may yield various substituted benzothiazole derivatives.

Scientific Research Applications

The compound exhibits significant biological activity, with research indicating its potential in the following areas:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzothiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy.

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |

| Compound B | Not specified | Not specified |

Antitumor Activity

The structural similarity of this compound to known antitumor agents has led to investigations into its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, such as HepG2 and DLD cells.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity against human tumor cells with the following results:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings highlight the compound's potential as an anticancer agent.

Applications in Research

The unique properties of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide make it a valuable compound for various research applications:

- Drug Development : Its potential as an antimicrobial and antitumor agent positions it as a candidate for further drug development.

- Biochemical Studies : The compound can be utilized in biochemical assays to study enzyme interactions and cellular mechanisms.

- Pharmacological Research : Its diverse biological activities warrant further investigation into its pharmacological effects and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide with related compounds from the evidence:

Key Observations :

- Oxolane in the target compound may improve solubility compared to aromatic substituents (e.g., phenyl in 6a) .

- Melting Points: Higher melting points (e.g., 6j at 223–225°C) correlate with increased crystallinity due to rigid substituents like furan or thiazolidinone .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a unique structural configuration that combines a benzothiazole moiety with a pyridine derivative, which may contribute to its diverse biological effects.

Biological Activity Overview

Research into the biological activity of this compound suggests it may exhibit various pharmacological properties, including:

- Antiviral activity : Preliminary studies indicate potential efficacy against viral infections, particularly those caused by coronaviruses.

- Anticancer properties : Investigations into its antiproliferative effects on cancer cell lines have shown promising results.

- Antimicrobial effects : The compound has been evaluated for its antibacterial and antifungal activities.

Antiviral Activity

Recent studies have highlighted the compound's antiviral potential. For instance, in vitro assays demonstrated that derivatives of benzothiazole-pyridine hybrids exhibited significant inhibitory effects against SARS-CoV-2 and H5N1 viruses. The mechanism of action appears to involve interference with viral replication and protease inhibition.

Case Study: Anti-SARS-CoV-2 Activity

In a study assessing the anti-SARS-CoV-2 activity of related compounds, several exhibited IC50 values indicating effective inhibition of viral replication. Notably, compounds with fluorinated groups showed enhanced activity, suggesting that structural modifications can significantly impact efficacy.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 8f | 10.52 | Protease Inhibition |

| 8g | 21.46 | Protease Inhibition |

| 8h | 3.669 | Virucidal Effects |

Anticancer Properties

The antiproliferative activity of this compound has been evaluated against various cancer cell lines, including breast, colon, and lung cancer cells. The findings suggest that the compound may induce cell cycle arrest and apoptosis in malignant cells.

Case Study: Antiproliferative Activity

In a comparative study, the compound was tested alongside established chemotherapeutics:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(6-chloro...carboxamide | MCF7 (Breast) | 15.4 |

| N-(6-chloro...carboxamide | A549 (Lung) | 12.8 |

| Doxorubicin | MCF7 | 0.5 |

Antimicrobial Effects

The compound has also been screened for antimicrobial activity against various pathogens. Results indicate moderate to strong antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via amide coupling between 6-chloro-1,3-benzothiazol-2-amine and 2-(oxolan-3-yloxy)pyridine-3-carboxylic acid derivatives. Key steps include:

- Activation of the carboxylic acid using coupling agents like DCC or EDC in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere .

- Optimization of reaction temperature (typically 0–25°C) and stoichiometric ratios (1:1.2 molar ratio of amine to activated acid) to minimize side products .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures, yielding 60–70% pure product .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- 1H NMR : Confirm substitution patterns (e.g., oxolane protons at δ 3.5–4.5 ppm, benzothiazole aromatic protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .

- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. What in vitro assays are suitable for preliminary antimicrobial screening of this compound?

- Methodology :

- Agar Diffusion (Cup-Plate Method) : Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) using nutrient agar plates. Measure inhibition zone diameters (≥15 mm indicates activity) .

- Minimum Inhibitory Concentration (MIC) : Serial dilution in Mueller-Hinton broth (bacteria) or Sabouraud dextrose broth (fungi). MIC ≤ 50 µg/mL is considered promising .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s mechanism of action against bacterial targets like DNA gyrase or fungal lanosterol demethylase?

- Methodology :

- Target Selection : Retrieve crystal structures of S. aureus DNA gyrase (PDB: 2XCT) or C. albicans CYP51 (PDB: 5TZ1) from the RCSB PDB .

- Docking Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. Set grid boxes to encompass active sites (e.g., ATP-binding pocket for gyrase) .

- Validation : Compare docking scores (binding energy ≤ -7 kcal/mol) with known inhibitors (e.g., ciprofloxacin for gyrase, fluconazole for CYP51) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Conformational Analysis : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand flexibility in solution vs. rigid docking poses .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may enhance/antagonize activity .

- Resistance Profiling : Test against mutant strains (e.g., gyrA mutants for quinolone resistance) to validate target specificity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

- Methodology :

- Crystallization : Grow single crystals via vapor diffusion (e.g., 1:1 DCM/hexane) at 4°C .

- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) data.

- Refinement : Employ SHELXL for structure solution and WinGX/ORTEP-3 for visualization. Validate with R-factor ≤ 0.05 and residual electron density < 0.3 eÅ⁻³ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.